(2S,5S)-Censavudine: A Deep Dive into the Mechanism of a Novel Nucleoside Reverse Transcriptase Inhibitor
(2S,5S)-Censavudine: A Deep Dive into the Mechanism of a Novel Nucleoside Reverse Transcriptase Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of (2S,5S)-Censavudine (also known as Festinavir, BMS-986001, and OBP-601), a nucleoside reverse transcriptase inhibitor (NRTI). Initially developed for the treatment of HIV infection, Censavudine is a structurally unique thymidine analog of stavudine (d4T) with a 4'-ethynyl substitution.[1][2] This modification has been shown to enhance its antiviral potency and potentially reduce the mitochondrial toxicity that has limited the use of earlier NRTIs like stavudine.[1] More recently, Censavudine's inhibitory activity against the reverse transcriptase of Long Interspersed Nuclear Element-1 (LINE-1) has led to its investigation in neurodegenerative diseases.[3]
Introduction to (2S,5S)-Censavudine: A Structural Perspective
(2S,5S)-Censavudine is a synthetic pyrimidine nucleoside analog with the chemical name 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methyl-pyrimidine-2,4-dione.[2] Its core structure is similar to the endogenous nucleoside thymidine, allowing it to be recognized and processed by cellular and viral enzymes. The key structural feature that distinguishes Censavudine from stavudine is the presence of a 4'-ethynyl group, which plays a crucial role in its mechanism of action and selectivity.
The Primary Mechanism of Action: Inhibition of Viral Reverse Transcriptase
Like all NRTIs, Censavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[1] This metabolic activation is carried out by host cellular kinases.
Intracellular Activation Cascade
The activation of Censavudine follows a three-step phosphorylation pathway:
-
Censavudine → Censavudine monophosphate: This initial step is catalyzed by a cellular nucleoside kinase.
-
Censavudine monophosphate → Censavudine diphosphate: The monophosphate is further phosphorylated by a nucleoside monophosphate kinase.
-
Censavudine diphosphate → Censavudine triphosphate: The final phosphorylation is carried out by a nucleoside diphosphate kinase, yielding the active antiviral agent, Censavudine triphosphate.
Figure 1: Intracellular metabolic activation of (2S,5S)-Censavudine.
Molecular Interaction with HIV Reverse Transcriptase
Censavudine triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV reverse transcriptase (RT).[1] Upon incorporation into the growing viral DNA chain, the modified sugar moiety of Censavudine prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination. This premature termination of DNA synthesis effectively halts the replication of the viral genome.
The 4'-ethynyl group of Censavudine is thought to contribute to its high affinity for HIV RT. While specific structural studies of Censavudine bound to HIV RT are not publicly available, it is hypothesized that this group may interact with specific amino acid residues in the enzyme's active site, enhancing its binding and incorporation efficiency compared to the natural substrate.
A Secondary Target: Inhibition of LINE-1 Reverse Transcriptase
Recent research has unveiled a novel aspect of Censavudine's mechanism of action: the inhibition of the reverse transcriptase encoded by LINE-1 retrotransposons.[3] LINE-1 elements are a class of endogenous retrotransposons that are abundant in the human genome. While most are inactive, some retain the ability to "copy and paste" themselves into new genomic locations via an RNA intermediate and a reverse transcriptase. Dysregulation and increased activity of LINE-1 have been implicated in the pathology of certain neurodegenerative diseases.
The triphosphate of stavudine (d4TTP), a close structural analog of Censavudine, has been shown to be a potent inhibitor of LINE-1 RT with a Ki value of 0.73 ± 0.22 nM.[4][5] This suggests that Censavudine triphosphate is also likely a potent inhibitor of this enzyme, providing a mechanistic rationale for its investigation in neurodegenerative conditions where LINE-1 activity is implicated.
Quantitative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of Censavudine and its structural analog, stavudine.
| Compound | Target | Assay | Value | Reference(s) |
| (2S,5S)-Censavudine | HIV-1 | Cell-based | EC50: 450-890 nM | [5] |
| (2S,5S)-Censavudine | HIV-2 | Cell-based | EC50: 30-81 nM | [5] |
| Stavudine (d4T) | LINE-1 Retrotransposition | Cell-based | IC50: 0.22 µM | [6] |
| Stavudine triphosphate (d4TTP) | LINE-1 Reverse Transcriptase | Enzyme-based | Ki: 0.73 ± 0.22 nM | [4][5] |
The Critical Issue of Mitochondrial Toxicity
A significant concern with many NRTIs is their potential for mitochondrial toxicity, which arises from the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[7] Pol γ is the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA). Inhibition of this enzyme can lead to mtDNA depletion, impaired oxidative phosphorylation, and a range of clinical adverse effects, including peripheral neuropathy, myopathy, and lactic acidosis.[7]
Stavudine is known to be one of the more mitochondrially toxic NRTIs.[1][8][9] Studies have shown that stavudine can cause significant mtDNA depletion in various tissues.[8][9] While direct comparative studies on the mitochondrial toxicity of Censavudine versus stavudine are limited in the public domain, in vitro studies have suggested that Censavudine may be less toxic than stavudine.[1] This reduced toxicity is likely due to a lower affinity of Censavudine triphosphate for Pol γ compared to HIV RT. The 4'-ethynyl modification may sterically hinder the binding of Censavudine triphosphate to the active site of Pol γ, thereby improving its selectivity profile.[10][11]
Selectivity: The Key to a Favorable Safety Profile
Pharmacokinetics
Information on the human pharmacokinetics of Censavudine is limited in publicly available literature. However, a study in rats provides some insight into its disposition. Following oral administration, the time to reach maximum plasma concentration (Tmax) was approximately 1 hour, indicating relatively rapid absorption.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol describes a common method for assessing the inhibitory activity of compounds against HIV-1 RT.
Principle: This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand by HIV-1 RT. The biotinylated DNA product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to a reporter enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well plates
-
Poly(A) template and oligo(dT) primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
DIG-dUTP
-
Biotin-dUTP
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Preparation: Coat the streptavidin-coated wells with a biotinylated template/primer hybrid (e.g., poly(A)/oligo(dT)).
-
Compound Preparation: Prepare serial dilutions of (2S,5S)-Censavudine and a known RT inhibitor (positive control) in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the dNTPs, DIG-dUTP, and biotin-dUTP in the assay buffer.
-
Assay Setup:
-
Add the diluted compounds or controls to the appropriate wells.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the no-enzyme control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Washing: Wash the wells multiple times with the wash buffer to remove unincorporated nucleotides.
-
Detection:
-
Add the anti-DIG-POD antibody to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the peroxidase substrate and incubate until color develops.
-
-
Data Acquisition: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
LINE-1 Retrotransposition Assay (Cell-based)
This protocol describes a cell-based assay to measure the inhibition of LINE-1 retrotransposition.
Principle: A reporter cassette (e.g., a neomycin resistance gene) is inserted into a LINE-1 element in the opposite orientation and is interrupted by an intron. The reporter gene can only be expressed after the LINE-1 element is transcribed, the intron is spliced out, the RNA is reverse transcribed, and the resulting cDNA is integrated into the host cell genome. The number of drug-resistant colonies is a measure of retrotransposition frequency.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
Plasmid containing the engineered LINE-1 element with the reporter cassette
-
Transfection reagent
-
Selection agent (e.g., G418 for neomycin resistance)
-
Crystal violet solution
Procedure:
-
Cell Culture: Culture HeLa cells to the appropriate confluency for transfection.
-
Transfection: Transfect the cells with the LINE-1 reporter plasmid.
-
Drug Treatment: Add serial dilutions of (2S,5S)-Censavudine or a known inhibitor to the cells.
-
Selection: After a period of drug exposure, apply the selection agent (e.g., G418) to the cells to kill cells that have not undergone retrotransposition.
-
Colony Formation: Allow the cells to grow for a period of time to form visible colonies.
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies in each well.
-
Data Analysis: Calculate the percentage of inhibition of retrotransposition for each compound concentration and determine the IC50 value.
Conclusion
(2S,5S)-Censavudine is a promising nucleoside reverse transcriptase inhibitor with a dual mechanism of action that includes potent inhibition of both HIV and LINE-1 reverse transcriptases. Its unique 4'-ethynyl substitution appears to confer high antiviral activity while potentially mitigating the mitochondrial toxicity associated with its structural predecessor, stavudine. Further clinical investigation is warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in the treatment of both HIV infection and neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this and other novel NRTIs.
References
- Interaction of 2'-deoxyguanosine triphosphate analogue inhibitors of HIV reverse transcriptase with human mitochondrial DNA polymerase gamma. PubMed.
- An Overview of Censavudine (Festinavir). TheBodyPro.
- Changes in metabolic toxicity after switching from stavudine/didanosine to tenofovir/lamivudine--a Stacc
- Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3'-fluorothymidine analogue 5'. PubMed.
- Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3'-fluorothymidine analogue 5'.
- Incidence of mitochondrial toxicity, death and loss to follow-up by initial treatment.
- Censavudine. Transposon Therapeutics - AdisInsight.
- Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity. PubMed Central.
- Mitochondrial Toxicity of Indinavir, Stavudine and Zidovudine Involves Multiple Cellular Targets in White and Brown Adipocytes. PubMed.
- Chiral discrimination of enantiomeric 2'-deoxythymidine 5'-triphosphate by HIV-1 reverse transcriptase and eukaryotic DNA polymerases. PubMed.
- Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition. PubMed Central.
- An Overview of Censavudine (Festinavir). TheBodyPro.
- Censavudine (Festinavir) | HIV Inhibitor. MedchemExpress.com.
- Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus p
- Censavudine.
- Synthesis and Characterization of Specific Reverse Transcriptase Inhibitors for Mammalian LINE-1 Retrotransposons | Request PDF.
- Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition. PLOS One.
- Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition. PubMed.
- Inhibitors of HIV-1 Reverse Transcriptase—Associ
- Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ. NIH.
- Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Frontiers.
- The two compounds that inhibited HIV-1 reverse transcriptase (RT)...
- Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. NIH.
- Cardiac Mitochondrial DNA Polymerase-Gamma Is Inhibited Competitively and Noncompetitively by Phosphoryl
- Severe toxicity and polymerase-γ gene abnormalities in Malawian adults on stavudine-based antiretroviral therapy. PubMed.
- A Phase II, Parallel Group, Randomized, Placebo-Controlled Study of the Safety and Efficacy of Thalidomide in Reducing Weight Loss in Adults With HIV Wasting Syndrome. ClinicalTrials.gov.
- Two-year effects of semaglutide in adults with overweight or obesity: the STEP 5 trial. PubMed.
- A Dose Escalation Trial Evaluating Safety, Efficacy, and Pharmacokinetics of TransCon CNP Administered Once Weekly in Prepubertal Children With Achondroplasia. ClinicalTrials.gov.
- Study to Determine the Antiviral Activity and Safety of Alovudine in Nucleoside-experienced HIV-infected Subjects Experiencing Virologic Failure. ClinicalTrials.gov.
Sources
- 1. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
- 2. thebodypro.com [thebodypro.com]
- 3. Censavudine - Transposon Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 8. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3'-fluorothymidine analogue 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 12. Interaction of 2'-deoxyguanosine triphosphate analogue inhibitors of HIV reverse transcriptase with human mitochondrial DNA polymerase gamma [pubmed.ncbi.nlm.nih.gov]
- 13. Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
